molecular formula C10H8N2O B3233255 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile CAS No. 1352394-93-4

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile

Cat. No.: B3233255
CAS No.: 1352394-93-4
M. Wt: 172.18 g/mol
InChI Key: FUNXZWRAQLILLY-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold, in particular, has garnered significant attention due to its potential therapeutic applications against various diseases, including neurodegenerative disorders and infections .

Preparation Methods

The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in a single step while introducing desired pharmacophore groups at specific positions . Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-8-3-1-2-7-4-5-12-10(13)9(7)8/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNXZWRAQLILLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215000
Record name 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352394-93-4
Record name 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352394-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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